![molecular formula C20H27N5O B5497905 1,9-dimethyl-4-[3-(1H-pyrazol-4-yl)benzoyl]-1,4,9-triazaspiro[5.5]undecane](/img/structure/B5497905.png)
1,9-dimethyl-4-[3-(1H-pyrazol-4-yl)benzoyl]-1,4,9-triazaspiro[5.5]undecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,9-dimethyl-4-[3-(1H-pyrazol-4-yl)benzoyl]-1,4,9-triazaspiro[5.5]undecane (referred to as "compound X" in This paper aims to provide an overview of the synthesis method of compound X, its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research.
Applications De Recherche Scientifique
Compound X has been shown to exhibit potent inhibitory activity against a range of enzymes and receptors that are involved in various disease pathways, including cancer, inflammation, and neurodegenerative disorders. Its unique chemical structure and mechanism of action make it a promising lead compound for the development of new therapeutics in these areas.
Mécanisme D'action
Compound X exerts its biological effects by binding to specific target proteins and modulating their activity. It has been shown to inhibit the activity of several key enzymes, including proteases, kinases, and phosphatases, as well as modulate the function of various receptors, such as GPCRs and ion channels. These effects are thought to be mediated by the interaction of compound X with specific amino acid residues in the target proteins, leading to conformational changes that affect their activity.
Biochemical and Physiological Effects:
Compound X has been shown to exhibit a range of biochemical and physiological effects, depending on the specific target protein it interacts with. For example, it has been shown to inhibit the activity of the protease cathepsin B, which is involved in the progression of several types of cancer. It has also been shown to modulate the activity of the GPCR CXCR4, which plays a critical role in the migration and invasion of cancer cells. In addition, compound X has been shown to have anti-inflammatory and neuroprotective effects, making it a potentially useful therapeutic agent for the treatment of inflammatory and neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of compound X is its potent inhibitory activity against a range of enzymes and receptors, making it a valuable tool for studying their biological functions. In addition, its unique chemical structure and mechanism of action make it a promising lead compound for the development of new therapeutics. However, one limitation of compound X is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
Orientations Futures
There are several potential future directions for research on compound X. One area of interest is the development of more potent and selective analogs of compound X, which could have improved pharmacological properties and efficacy. Another area of interest is the identification of new target proteins for compound X, which could expand its potential applications in drug discovery and development. Finally, further studies are needed to elucidate the full range of biochemical and physiological effects of compound X, and to determine its safety and efficacy in preclinical and clinical settings.
Méthodes De Synthèse
Compound X can be synthesized using a multi-step reaction sequence that involves the condensation of pyrazole and benzaldehyde derivatives, followed by cyclization and spiro-annulation reactions. The final product is obtained in high yield and purity, making it suitable for further research and development.
Propriétés
IUPAC Name |
(1,9-dimethyl-1,4,9-triazaspiro[5.5]undecan-4-yl)-[3-(1H-pyrazol-4-yl)phenyl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N5O/c1-23-8-6-20(7-9-23)15-25(11-10-24(20)2)19(26)17-5-3-4-16(12-17)18-13-21-22-14-18/h3-5,12-14H,6-11,15H2,1-2H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIWVMIRNWUNYAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2(CC1)CN(CCN2C)C(=O)C3=CC=CC(=C3)C4=CNN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,9-Dimethyl-4-[3-(1H-pyrazol-4-YL)benzoyl]-1,4,9-triazaspiro[5.5]undecane |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.